2,2,5,5-Tétraméthyloxolane-3-ol

Vue d'ensemble

Description

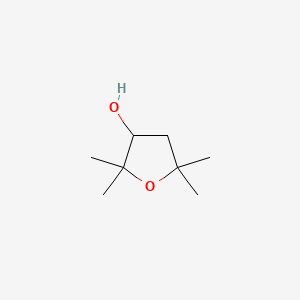

2,2,5,5-Tetramethyloxolan-3-ol, also known as 2,2,5,5-tetramethyltetrahydrofuran, is a heterocyclic organic compound with the molecular formula C8H16O. It is a derivative of tetrahydrofuran, where four hydrogen atoms on the carbon atoms adjacent to the oxygen are replaced by methyl groups. This compound is known for its non-peroxide forming properties, making it a safer alternative to traditional ethers.

Applications De Recherche Scientifique

2,2,5,5-Tetramethyloxolan-3-ol has several scientific research applications:

Mécanisme D'action

Target of Action

The primary targets of 2,2,5,5-Tetramethyloxolan-3-ol (TMO) are the OH and Cl radicals in the atmosphere . These radicals play a crucial role in the atmospheric breakdown chemistry of TMO .

Mode of Action

TMO interacts with its targets, the OH and Cl radicals, through gas-phase reactions . The reaction OH + TMO proceeds with a rate coefficient k1 (296K) = (3.1±0.4) cm3 molecule−1 s−1 . This is a factor of 3 smaller than predicted by recent structure–activity relationships . Quantum chemical calculations demonstrated that the reaction pathway via the lowest-energy transition state was characterized by a hydrogen-bonded pre-reaction complex, leading to thermodynamically less favored products .

Biochemical Pathways

The biochemical pathways of TMO involve the formation of a hydrogen-bonded pre-reaction complex via the lowest-energy transition state . Steric hindrance from the four methyl substituents in TMO prevents the formation of such H-bonded complexes on the pathways to thermodynamically favored products .

Result of Action

The result of TMO’s action is a slower rate of reaction with OH radicals compared to what was predicted by recent structure–activity relationships . This indicates that TMO is a less problematic volatile organic compound (VOC) than toluene .

Action Environment

The action of TMO is influenced by environmental factors such as temperature and the presence of atmospheric chlorine . An estimated atmospheric lifetime of τ1≈3 d was calculated for TMO, approximately 50% longer than toluene, indicating that any air pollution impacts from TMO emission would be less localized . An estimated photochemical ozone creation potential (POCP E) of 18 was calculated for TMO in north-western Europe conditions, less than half the equivalent value for toluene .

Analyse Biochimique

Biochemical Properties

2,2,5,5-Tetramethyloxolan-3-ol plays a significant role in biochemical reactions, particularly as a solvent. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions by providing a stable and inert environment. For instance, it has been shown to interact with enzymes involved in the synthesis of bio-based chemicals, such as those derived from glucose . The nature of these interactions is primarily through hydrogen bonding and van der Waals forces, which stabilize the transition states of the reactions.

Cellular Effects

The effects of 2,2,5,5-Tetramethyloxolan-3-ol on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that it can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . These changes can lead to alterations in cellular metabolism, potentially enhancing the efficiency of certain biochemical processes.

Molecular Mechanism

At the molecular level, 2,2,5,5-Tetramethyloxolan-3-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been shown to inhibit certain enzymes involved in the degradation of bio-based chemicals, thereby increasing the yield of desired products . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 2,2,5,5-Tetramethyloxolan-3-ol over time in laboratory settings are crucial for its application in biochemical research. Studies have shown that it remains stable under various conditions, including exposure to air, UV light, and heat . Long-term effects on cellular function are still being explored. In vitro and in vivo studies have indicated that prolonged exposure to 2,2,5,5-Tetramethyloxolan-3-ol can lead to changes in cellular metabolism and function, although these effects are generally reversible upon removal of the compound.

Dosage Effects in Animal Models

The effects of 2,2,5,5-Tetramethyloxolan-3-ol vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic processes without causing significant adverse effects . At higher doses, it can induce toxicity, leading to oxidative stress and cellular damage. Threshold effects have been identified, indicating that there is a specific dosage range within which 2,2,5,5-Tetramethyloxolan-3-ol can be safely used without causing harm.

Metabolic Pathways

2,2,5,5-Tetramethyloxolan-3-ol is involved in several metabolic pathways, particularly those related to the synthesis and degradation of bio-based chemicals. It interacts with enzymes such as dehydrogenases and oxidases, which play a role in the conversion of glucose and other substrates into valuable products . These interactions can affect metabolic flux and metabolite levels, potentially enhancing the efficiency of biochemical processes.

Transport and Distribution

The transport and distribution of 2,2,5,5-Tetramethyloxolan-3-ol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, its localization and accumulation can be influenced by factors such as pH and the presence of other biomolecules.

Subcellular Localization

The subcellular localization of 2,2,5,5-Tetramethyloxolan-3-ol is an important factor in determining its activity and function. It has been observed to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Targeting signals and post-translational modifications may also play a role in directing 2,2,5,5-Tetramethyloxolan-3-ol to specific compartments or organelles within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2,5,5-Tetramethyloxolan-3-ol can be synthesized through the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts. Zeolites have been shown to be particularly high yielding, but sulfuric acid can also be used .

Industrial Production Methods: The industrial production of 2,2,5,5-tetramethyloxolan-3-ol involves the use of readily available and potentially renewable feedstocks. The process is designed to be efficient, with high atom economy and reaction mass efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2,5,5-Tetramethyloxolan-3-ol undergoes various chemical reactions, including:

Photolysis: Under UV light, it undergoes photolysis to produce methane, ethane, and 2-hydroxy-2,5,5-trimethyltetrahydrofuran.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals (OH) and chlorine radicals (Cl) in the atmosphere.

Substitution: Triflic acid as a catalyst.

Photolysis: UV light in aqueous solution.

Major Products:

Comparaison Avec Des Composés Similaires

2,2,5,5-Tetramethyloxolan-3-ol is unique due to its non-peroxide forming properties and its ability to act as a non-polar solvent. Similar compounds include:

Tetrahydrofuran (THF): Unlike 2,2,5,5-tetramethyloxolan-3-ol, THF can form peroxides, making it less safe for certain applications.

2-Methyltetrahydrofuran (2-MeTHF): This compound is also used as a solvent but has different solvation properties compared to 2,2,5,5-tetramethyloxolan-3-ol.

Cyclopentyl methyl ether (CPME): Another non-peroxide forming ether, but with different solvent properties.

Activité Biologique

Overview

2,2,5,5-Tetramethyloxolan-3-ol (TMO), also known as 2,2,5,5-tetramethyltetrahydrofuran, is a heterocyclic organic compound characterized by its molecular formula . This compound has garnered attention for its potential applications in various fields, particularly as a safer alternative to traditional solvents like toluene and tetrahydrofuran. Its unique structure, with four methyl groups attached to the carbon atoms adjacent to the ether oxygen, contributes to its stability and low reactivity.

Target Interactions

TMO primarily interacts with hydroxyl (OH) and chlorine (Cl) radicals in the atmosphere. The compound's reaction with these radicals occurs through gas-phase reactions, which are critical for understanding its environmental impact and potential biological effects. The rate of reaction with OH radicals has been measured at , indicating a slower reaction than initially predicted based on structure–activity relationships .

Biochemical Pathways

In biochemical contexts, TMO acts as a solvent that facilitates various enzymatic reactions. It has been shown to interact with enzymes involved in the metabolism of bio-based chemicals, such as glucose derivatives. This interaction can enhance the yield of desired products by inhibiting enzymes responsible for degradation .

Cellular Effects

Preliminary studies indicate that TMO can influence cellular processes by altering signaling pathways and gene expression related to oxidative stress and metabolism. For instance, it may modulate the expression of genes involved in antioxidant responses . However, comprehensive studies are still required to fully elucidate these effects.

Dosage Effects in Animal Models

Research involving animal models has demonstrated that TMO's biological effects are dose-dependent. At lower concentrations, TMO appears to enhance metabolic functions without significant adverse effects. This property suggests potential therapeutic applications where modulation of metabolic pathways is desired .

Transport and Distribution

TMO's distribution within biological systems is facilitated by specific transporters and binding proteins. Studies have indicated that it primarily localizes in the cytoplasm of cells, where it can interact with various metabolic enzymes .

Chemical Reactions and Stability

TMO undergoes several chemical reactions including oxidation and substitution. Its resistance to peroxide formation makes it particularly valuable in biological applications where such reactions could be detrimental. The compound remains stable under various conditions including exposure to air and UV light .

Research Applications

TMO is being explored for multiple applications:

- Chemistry : As a non-polar solvent in research settings.

- Biology : Its non-peroxide forming nature makes it safer for biological experiments.

- Industry : Utilized in processes requiring stable solvents that do not contribute to hazardous waste .

Comparative Analysis of Biological Activity

| Property | TMO | Toluene | THF |

|---|---|---|---|

| Molecular Formula | C8H16O | C7H8 | C4H8O |

| Solvent Type | Non-polar | Non-polar | Polar aprotic |

| Peroxide Formation | Low | High | Moderate |

| Environmental Impact | Lower | Higher | Moderate |

Case Studies

- Environmental Impact Study : Research demonstrated that TMO's reaction rates with atmospheric radicals are significantly lower than those of traditional solvents like toluene, suggesting a reduced environmental footprint when used as a solvent in industrial applications .

- Biological Interaction Study : In vitro studies indicated that TMO can modulate oxidative stress responses in cultured cells, potentially offering protective effects against cellular damage .

- Metabolic Pathway Analysis : Investigations into the metabolic pathways involving TMO revealed its role in enhancing the efficiency of bio-based chemical production by inhibiting degrading enzymes .

Propriétés

IUPAC Name |

2,2,5,5-tetramethyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSJXWYSYWFBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29839-74-5 | |

| Record name | 3-Furanol, tetrahydro-2,2,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029839745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-tetramethyloxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.